![molecular formula C15H23NO2 B3166491 Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 911848-37-8](/img/structure/B3166491.png)
Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate has been achieved using a multiple synthesis route . The synthesis process involves the use of 4-(methylamino)-3-nitrobenzoic acid as a starting material . The final product is characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . This provides a detailed understanding of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate are complex and involve multiple steps . The process starts with 4-(methylamino)-3-nitrobenzoic acid and ends with the desired compound .Scientific Research Applications
1. Polymorphism Studies
Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate and related compounds have been studied for their polymorphic forms. For example, a spectroscopic and diffractometric study was conducted on polymorphic forms of a similar investigational pharmaceutical compound, showcasing the use of various characterization techniques like X-ray diffraction and nuclear magnetic resonance (NMR) (Vogt et al., 2013).
2. Synthesis Methods
Research has been conducted on the synthesis methods of related compounds, such as Dabigatran Etexilate. In one study, ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate was synthesized, showcasing the complex chemical synthesis routes involved in creating such compounds (Cheng Huansheng, 2013).
3. Crystal Packing and Interactions
The compound has been analyzed for its unique crystal packing characteristics. For instance, a study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into non-hydrogen bonding interactions, such as N⋯π and O⋯π types, contributing to the crystal structure (Zhang, Wu, & Zhang, 2011).
4. Thermal Elimination Kinetics
The kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including ethyl 3-phenoxypropanoate, were studied to understand their thermal stability and reactivity under high temperatures (Al-Awadi et al., 2005).
5. Biocatalysis and Pharmaceutical Intermediates
Research into the biocatalysis of S-3-amino-3-phenylpropionic acid, using ethyl-3-amino-3-phenylpropanoate (EAP) as a substrate, highlights its importance as a pharmaceutical intermediate. The study focused on using microbial strains for enantioselective catalysis, which is crucial in drug research (Li et al., 2013).
properties
IUPAC Name |
ethyl 3-(4-phenylbutan-2-ylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-18-15(17)11-12-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,13,16H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVJMLYUMKPHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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